molecular formula C11H8N2 B103162 3-Methylquinoline-2-carbonitrile CAS No. 19051-05-9

3-Methylquinoline-2-carbonitrile

Cat. No.: B103162
CAS No.: 19051-05-9
M. Wt: 168.19 g/mol
InChI Key: VOAMRGQXHVSGNM-UHFFFAOYSA-N
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Description

3-Methylquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C11H8N2 It is a derivative of quinoline, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring

Mechanism of Action

Target of Action

3-Methylquinoline-2-carbonitrile is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its biological and pharmaceutical activities . . Quinoline derivatives are known to interact with a variety of targets, including various enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, often related to their targets of action . For example, some quinoline derivatives have been shown to inhibit enzymes involved in DNA synthesis, leading to anti-proliferative effects .

Pharmacokinetics

Quinoline derivatives are generally known for their good bioavailability . The specific ADME properties of this compound would likely depend on factors such as its chemical structure and the route of administration.

Result of Action

Quinoline derivatives are known to have a wide range of biological effects, often related to their mode of action and the biochemical pathways they affect . For example, some quinoline derivatives have been shown to have anti-proliferative effects, likely due to their inhibition of enzymes involved in DNA synthesis .

Action Environment

The action of this compound, like other chemical compounds, can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other chemicals, which can affect the stability, efficacy, and action of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinoline-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methylquinoline with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a cyano group .

Another method involves the cyclization of 2-aminobenzonitrile with acrolein in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds through the formation of an intermediate imine, which undergoes intramolecular cyclization to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methylquinoline-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).

    Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)

    Reduction: Lithium aluminum hydride (LiAlH), hydrogen gas with palladium catalyst

    Substitution: Halogens, sulfonyl chlorides, nitro compounds

Major Products Formed

Comparison with Similar Compounds

3-Methylquinoline-2-carbonitrile can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

3-methylquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAMRGQXHVSGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30320480
Record name 3-methylquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19051-05-9
Record name 19051-05-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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